4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
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Overview
Description
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a complex chemical entity with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Isoquinoline Derivative Formation
Starting with phthalic anhydride and an amine source.
Reagents: Glacial acetic acid, concentrated sulfuric acid.
Conditions: Reflux for several hours.
Step 2: Thiazole Ring Synthesis
Using a substituted thiourea and an alpha-haloketone.
Reagents: Ethanol, sodium acetate.
Conditions: Heating under reflux.
Step 3: Coupling Reaction
Coupling the isoquinoline derivative with the thiazole derivative via amide bond formation.
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole).
Conditions: Room temperature, nitrogen atmosphere.
Industrial Production Methods: In industrial settings, large-scale production might involve continuous flow reactors for the coupling reactions, optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Possible on the methoxyphenyl group.
Reagents: KMnO4 (potassium permanganate), H2O2 (hydrogen peroxide).
Reduction
Could occur at the carbonyl groups of the isoquinoline ring.
Reagents: LiAlH4 (lithium aluminium hydride), NaBH4 (sodium borohydride).
Substitution
Likely on the thiazole ring.
Reagents: Alkyl halides, Grignard reagents.
Major Products: The primary products are derivatives with modified functional groups depending on the reagents used, such as hydroxylated or aminated versions.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Potential application in the study of biochemical pathways due to its structural resemblance to certain bioactive molecules.
Medicine: : Explored for its potential as a pharmacophore in drug design, especially for targeting specific enzymes or receptors.
Industry: : Application in the development of specialized polymers or advanced materials due to its rigid and stable structure.
Mechanism of Action
Molecular Targets and Pathways: : The compound's isoquinoline backbone may interact with nucleic acids or certain enzymes, while the thiazole ring might facilitate binding to metal ions or active sites in proteins. The exact mechanism varies based on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenylthiazol-2-yl)butanamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-chlorophenylthiazol-2-yl)butanamide
Uniqueness: : The presence of the methoxy group on the phenyl ring enhances its electronic properties, potentially increasing its reactivity and binding affinity in biological systems compared to its non-methoxy counterparts.
There you have it. A thorough exploration of this complex compound and its multifaceted applications and reactions. Pretty fascinating stuff, right?
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-33-18-12-10-16(11-13-18)21-15-34-26(27-21)28-22(30)9-4-14-29-24(31)19-7-2-5-17-6-3-8-20(23(17)19)25(29)32/h2-3,5-8,10-13,15H,4,9,14H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVAGOHVAGYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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